molecular formula C7H3BrClIO B2931238 2-Bromo-5-iodobenzoyl chloride CAS No. 1261570-98-2

2-Bromo-5-iodobenzoyl chloride

Cat. No.: B2931238
CAS No.: 1261570-98-2
M. Wt: 345.36
InChI Key: BQDRMTDACLJNPW-UHFFFAOYSA-N
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Description

2-Bromo-5-iodobenzoyl chloride is an organic compound with the molecular formula C7H3BrClIO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and iodine atoms at the 2 and 5 positions, respectively. This compound is used in various chemical synthesis processes due to its reactivity and the presence of multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodobenzoyl chloride typically involves the halogenation of benzoyl chloride. One common method is the bromination of 5-iodobenzoyl chloride using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the 2-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, where the bromine or iodine atoms are replaced by other groups through palladium-catalyzed cross-coupling.

    Reduction Reactions: The compound can be reduced to form 2-Bromo-5-iodobenzyl alcohol or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, or amines in solvents such as dichloromethane or tetrahydrofuran.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products:

  • Substituted benzoyl derivatives
  • Coupled products with various functional groups
  • Reduced benzyl derivatives

Scientific Research Applications

2-Bromo-5-iodobenzoyl chloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the modification of biomolecules for studying biological processes and interactions.

    Medicine: As an intermediate in the synthesis of potential drug candidates and active pharmaceutical ingredients.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodobenzoyl chloride involves its reactivity towards nucleophiles and its ability to participate in various coupling reactions. The presence of bromine and iodine atoms makes it a versatile intermediate for introducing these halogens into other molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • 2-Bromo-5-iodobenzoic acid
  • 2-Chloro-5-iodobenzoyl chloride
  • 5-Bromo-2-chlorobenzoyl chloride
  • 3-Bromo-5-iodobenzoyl chloride

Comparison: 2-Bromo-5-iodobenzoyl chloride is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to other halogenated benzoyl chlorides. This dual halogenation allows for selective reactions and the synthesis of complex molecules that are not easily accessible using other compounds.

Properties

IUPAC Name

2-bromo-5-iodobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIO/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDRMTDACLJNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-bromo-5-iodobenzoic acid (150 g, 458 mmol) in dichloromethane (1500 ml) was added DMF (2.0 ml) followed by oxalylchloride (58.2 ml, 688 mmol) at 0° C. in drop wise fashion over the period of 30 min. After complete addition, the reaction mixture was stirred at room temperature for 3 h. Volatiles were evaporated under reduced pressure to give 2-bromo-5-iodo-benzoyl chloride (−158 g). The crude product was used for the next step immediately. (Note: The product should not be exposed to air).
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
58.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-bromo-5-iodobenzoic acid (25.0 g, 76.48 mmol) in dichloromethane (200 mL) was added oxalylchloride (10.3 mL, 114.74 mmol) at 0° C. followed by DMF (0.9 mL). After complete addition, the reaction mixture was stirred at room temperature for 3 h. Volatiles were evaporated under reduced pressure to furnish 2-bromo-5-iodo-benzoyl chloride (26.4 g). The crude product was used for the next step immediately.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Two

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